molecular formula C31H33F3N6O3 B11933415 Chmfl-abl-039

Chmfl-abl-039

Cat. No.: B11933415
M. Wt: 594.6 g/mol
InChI Key: RBWVZGKOJYNSAN-UHFFFAOYSA-N
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Description

CHMFL-ABL-039 is a highly potent and selective type II inhibitor of the BCR-ABL kinase, specifically targeting the V299L mutant. This compound has shown significant promise in the treatment of chronic myeloid leukemia, particularly in cases where resistance to other tyrosine kinase inhibitors, such as Imatinib, has developed .

Preparation Methods

The synthesis of CHMFL-ABL-039 involves several key steps, including the formation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. The synthetic route typically involves:

Chemical Reactions Analysis

CHMFL-ABL-039 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.

    Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

CHMFL-ABL-039 has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable tool for studying the structure-activity relationships of kinase inhibitors and for developing new therapeutic agents.

    Biology: The compound is used to investigate the biological pathways involved in chronic myeloid leukemia and other cancers driven by BCR-ABL mutations.

    Medicine: this compound is being explored as a potential treatment for chronic myeloid leukemia, particularly in patients who have developed resistance to first-line therapies.

    Industry: The compound’s unique properties make it a candidate for the development of new diagnostic tools and therapeutic agents

Mechanism of Action

CHMFL-ABL-039 exerts its effects by selectively inhibiting the BCR-ABL kinase, particularly the V299L mutant. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds to the ATP-binding site of the kinase, blocking its activity and leading to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

CHMFL-ABL-039 is unique in its high selectivity and potency against the V299L mutant of BCR-ABL kinase. Similar compounds include:

Properties

Molecular Formula

C31H33F3N6O3

Molecular Weight

594.6 g/mol

IUPAC Name

N-[4-[2-[[6-(cyclopropanecarbonylamino)pyridin-3-yl]amino]-2-oxoethyl]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C31H33F3N6O3/c1-39-12-14-40(15-13-39)19-23-7-6-22(17-26(23)31(32,33)34)30(43)37-24-8-2-20(3-9-24)16-28(41)36-25-10-11-27(35-18-25)38-29(42)21-4-5-21/h2-3,6-11,17-18,21H,4-5,12-16,19H2,1H3,(H,36,41)(H,37,43)(H,35,38,42)

InChI Key

RBWVZGKOJYNSAN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)CC(=O)NC4=CN=C(C=C4)NC(=O)C5CC5)C(F)(F)F

Origin of Product

United States

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